2,6-Dimethyl-9H-fluoren-9-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

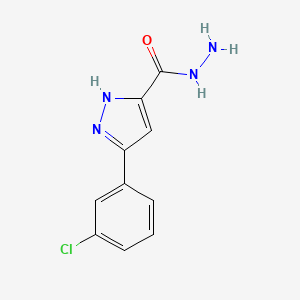

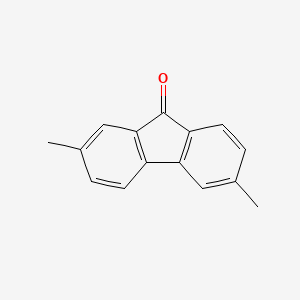

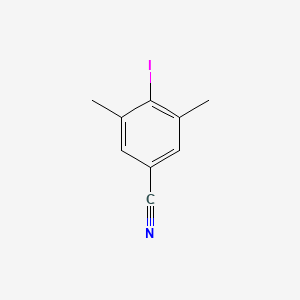

2,6-Dimethyl-9H-fluoren-9-one (CAS# 21436-48-6) is a research chemical . It has a molecular weight of 208.26 and a molecular formula of C15H12O . The IUPAC name for this compound is 2,6-dimethylfluoren-9-one .

Synthesis Analysis

9-Fluorenones, which include 2,6-Dimethyl-9H-fluoren-9-one, can be synthesized by the aerobic oxidation of 9H-fluorenes under ambient conditions in the presence of KOH in THF .Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-9H-fluoren-9-one consists of a fluorene backbone with two methyl groups attached at the 2 and 6 positions, and a ketone functional group at the 9 position .Physical And Chemical Properties Analysis

2,6-Dimethyl-9H-fluoren-9-one is an off-white to light yellow solid . It has a melting point of >84°C . It is slightly soluble in chloroform, DMSO, and methanol .Scientific Research Applications

Perovskite Solar Cells

The compound has been used in the synthesis of new small molecular hole-transporting materials for perovskite solar cells . The introduction of fluorene into organic hole transport materials has been shown to improve mobility and photovoltage . A power conversion efficiency of 19.7% with a photovoltage of 1.11 V has been achieved .

Organic Solar Cells

A scalable and chromatography-free synthesis of N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-3′,3′,4′,7′-tetramethyl-2′,3′-dihydrospiro[fluorene-9,1′-indene]-2-amine, a new Hole Transport Material for Organic Solar Cells, has been reported .

Fluorinated Fluorenones

Fluorinated fluorenones, which can be derived from 2,6-Dimethyl-9H-fluoren-9-one, are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons .

Dibenzochrysenes

2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one, a derivative of 2,6-Dimethyl-9H-fluoren-9-one, has been converted to 3,14-dibromo-4,13-difluorodibenzo[g,p]chrysene through a novel strategy .

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a derivative of fluorenone , which is a class of organic compounds known for their wide range of applications in the field of organic synthesis

Mode of Action

Fluorenones, in general, are known to be involved in various chemical reactions, such as aerobic oxidation . The specific interactions of 2,6-Dimethyl-9H-fluoren-9-one with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Fluorenones, including 2,6-Dimethyl-9H-fluoren-9-one, are used as starting materials for the synthesis of polyhalogenated dibenzochrysenes and geodesic hydrocarbons . The downstream effects of these pathways are diverse and depend on the specific reactions involved.

properties

IUPAC Name |

2,6-dimethylfluoren-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-9-4-6-12-13(7-9)11-5-3-10(2)8-14(11)15(12)16/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNMONPUVKTIEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C2=O)C=CC(=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-9H-fluoren-9-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1396490.png)

![3,3',5-Tri-tert-butyl-5'-chloro-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-Tetraene-4,4'-dione](/img/structure/B1396496.png)

![(4S)-N~2~-(tert-Butoxycarbonyl)-N-methoxy-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-N,5-dimethyl-L-norleucinamide](/img/structure/B1396500.png)

![(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1396506.png)